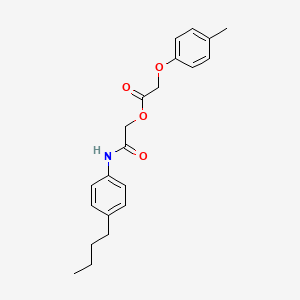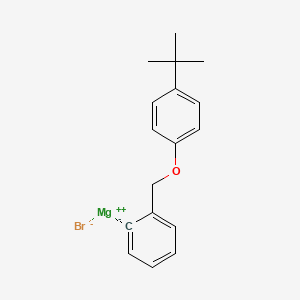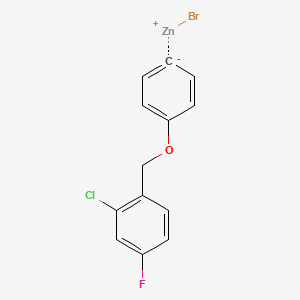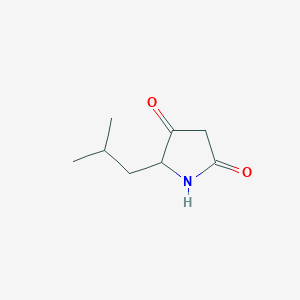
5-Isobutylpyrrolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutylpyrrolidine-2,4-dione is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound belongs to the class of pyrrolidine-2,4-dione derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutylpyrrolidine-2,4-dione typically involves the reaction of maleic anhydride with isobutylamine, followed by cyclization. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as N,N-Dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods: For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Isobutylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) are often employed.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine-2,4-dione derivatives .
Scientific Research Applications
5-Isobutylpyrrolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isobutylpyrrolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist . The pathways involved in these interactions are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
Pyrrolidine-2,4-dione: A parent compound with similar structural features but lacking the isobutyl group.
5-Methylpyrrolidine-2,4-dione: A derivative with a methyl group instead of an isobutyl group.
5-Isopropylpyrrolidine-2,4-dione: A compound with an isopropyl group instead of an isobutyl group.
Uniqueness: 5-Isobutylpyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The isobutyl group enhances its hydrophobicity and can influence its binding affinity to molecular targets, making it a valuable compound in drug design and other applications .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-(2-methylpropyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C8H13NO2/c1-5(2)3-6-7(10)4-8(11)9-6/h5-6H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
CPQISGPODAZNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


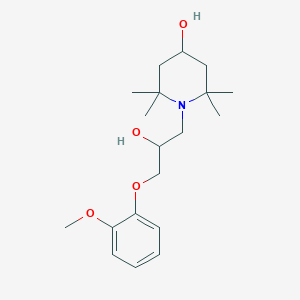
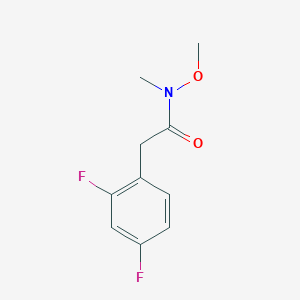
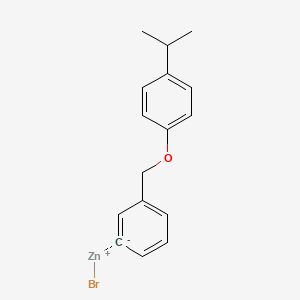
![ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14876475.png)
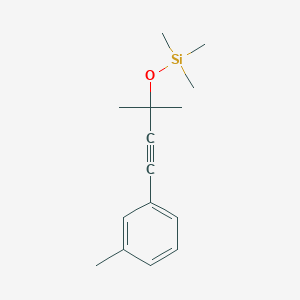
![8-(2,2-Difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14876494.png)
![4-(((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B14876497.png)
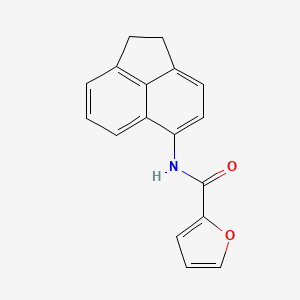
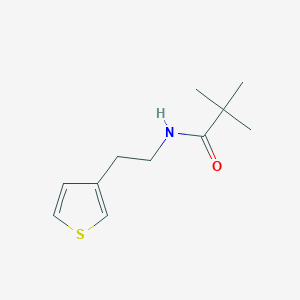
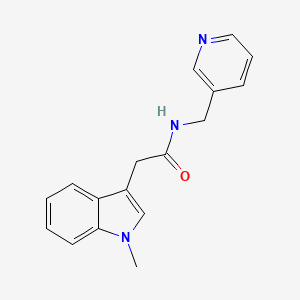
![2-[2-(morpholin-4-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B14876525.png)
